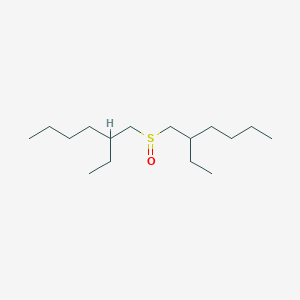

Bis(2-ethylhexyl) sulfoxide

Descripción general

Descripción

Bis(2-ethylhexyl) sulfoxide: is an organic compound with the molecular formula C₁₆H₃₄OS. It is a sulfoxide derivative of bis(2-ethylhexyl) sulfide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sulfoxide can be synthesized from bis(2-ethylhexyl) sulfide through oxidation. One common method involves the use of trifluoroacetyl peroxide in trifluoroacetic acid at low temperatures . The reaction conditions typically include maintaining the temperature at 0°C to ensure controlled oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes may use different oxidizing agents and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-ethylhexyl) sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

Reduction: Reduction of this compound can revert it to bis(2-ethylhexyl) sulfide.

Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Bis(2-ethylhexyl) sulfone.

Reduction: Bis(2-ethylhexyl) sulfide.

Substitution: Products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Chemistry: Bis(2-ethylhexyl) sulfoxide is used as a solvent and extractant in various chemical processes. It is particularly effective in the extraction of metal ions from aqueous solutions .

Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It can act as a model compound to understand the behavior of similar sulfoxides in biological systems.

Industry: In industrial applications, this compound is used as a plasticizer and stabilizer in the production of polymers and other materials. Its unique chemical properties make it suitable for enhancing the flexibility and durability of various products .

Mecanismo De Acción

The mechanism of action of bis(2-ethylhexyl) sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and other interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparación Con Compuestos Similares

Bis(2-ethylhexyl) sulfide: The precursor to bis(2-ethylhexyl) sulfoxide, differing by the oxidation state of the sulfur atom.

Bis(2-ethylhexyl) sulfone: The fully oxidized form of bis(2-ethylhexyl) sulfide.

Bis(2-ethylhexyl) phosphate: A related compound with a phosphate group instead of a sulfoxide group.

Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it versatile in different applications.

Actividad Biológica

Bis(2-ethylhexyl) sulfoxide (BESO) is a compound that has garnered attention for its various biological activities, particularly in the fields of toxicology, environmental science, and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with BESO, including its antibacterial, larvicidal, and extraction capabilities, supported by relevant research findings and data tables.

BESO is characterized by its sulfoxide functional group, which contributes to its unique chemical behavior. The molecular formula for BESO is , and its molecular weight is approximately 258.45 g/mol. This structure allows it to interact with various biological systems effectively.

2. Antibacterial Activity

Research indicates that BESO exhibits significant antibacterial properties. A study evaluated the antibacterial effects of BESO against common pathogenic bacteria using disk diffusion methods. The results showed notable inhibition zones against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Table 1: Antibacterial Activity of BESO

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 12.33 ± 0.56 |

| S. aureus | 5.66 ± 1.00 |

The study also reported that BESO's antibacterial activity increased with concentration, suggesting a dose-dependent relationship in its effectiveness against these pathogens .

3. Larvicidal Potential

BESO has been investigated for its larvicidal properties, particularly against mosquito larvae such as Culex quinquefasciatus. The compound demonstrated a high mortality rate at concentrations as low as 250 ppm.

Table 2: Larvicidal Activity of BESO

| Concentration (ppm) | Mortality Rate (%) | LC50 (ppm) |

|---|---|---|

| 50 | 29.00 | 67.03 |

| 100 | 40.33 | |

| 150 | 53.00 | |

| 200 | 64.00 | |

| 250 | 100 |

The results indicated that BESO not only killed the larvae but also inhibited acetylcholinesterase activity, which is crucial for neuromuscular function in insects .

4. Phenol Extraction Efficiency

BESO has been utilized as an effective extractant for phenol removal from wastewater systems. Its extraction efficiency was evaluated under various conditions, showing impressive results.

Table 3: Phenol Extraction Performance Using BESO

| Parameter | Extraction Percentage (%) |

|---|---|

| Initial Concentration | Varies |

| Final Concentration | Up to 99.47 |

The extraction percentage increased significantly with optimized conditions, indicating that BESO is a viable candidate for environmental remediation applications .

5. Case Studies and Research Findings

Several studies have highlighted the diverse applications of BESO:

- Antimicrobial Properties : A study demonstrated that BESO could inhibit bacterial growth effectively, making it a potential candidate for developing new antibacterial agents .

- Environmental Applications : Research on the extraction capabilities of BESO showed that it could efficiently remove phenolic compounds from contaminated water sources, supporting its use in environmental cleanup efforts .

- Toxicological Assessments : Investigations into the toxicological effects of BESO revealed insights into its mechanisms of action, including potential mutagenic effects and cellular interactions .

Propiedades

IUPAC Name |

3-(2-ethylhexylsulfinylmethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIEACWYQKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CS(=O)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396788 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82374-34-3 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.